molecular formula C10H10F3NO B13539401 1-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine

1-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine

Katalognummer: B13539401
Molekulargewicht: 217.19 g/mol
InChI-Schlüssel: JCTKUJKKUFKEJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine is a compound of significant interest in various fields of scientific research. It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a cyclopropan-1-amine moiety. This unique structure imparts distinct chemical and physical properties to the compound, making it valuable for various applications.

Vorbereitungsmethoden

The synthesis of 1-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine typically involves several steps. One common method includes the reaction of 2-(trifluoromethoxy)benzaldehyde with cyclopropylamine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the reaction .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

1-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 1-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The cyclopropan-1-amine moiety can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity and leading to various biological effects .

Eigenschaften

Molekularformel

C10H10F3NO

Molekulargewicht

217.19 g/mol

IUPAC-Name

1-[2-(trifluoromethoxy)phenyl]cyclopropan-1-amine

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)15-8-4-2-1-3-7(8)9(14)5-6-9/h1-4H,5-6,14H2

InChI-Schlüssel

JCTKUJKKUFKEJI-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(C2=CC=CC=C2OC(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.